Tributylsilane

Physical Organic Chemistry Reactivity Quantification Hydride Donor

Tributylsilane is a trialkylsilane organosilicon compound with the molecular formula C12H28Si. It is characterized by the presence of three n-butyl groups attached to a silicon atom, which confers significant steric bulk and moderates its physicochemical properties.

Molecular Formula C12H27Si
Molecular Weight 199.43 g/mol
CAS No. 998-41-4
Cat. No. B1588627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributylsilane
CAS998-41-4
Molecular FormulaC12H27Si
Molecular Weight199.43 g/mol
Structural Identifiers
SMILESCCCC[Si](CCCC)CCCC
InChIInChI=1S/C12H27Si/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3
InChIKeyISEIIPDWJVGTQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributylsilane (CAS 998-41-4): Baseline Characterization and Procurement Context


Tributylsilane is a trialkylsilane organosilicon compound with the molecular formula C12H28Si [1]. It is characterized by the presence of three n-butyl groups attached to a silicon atom, which confers significant steric bulk and moderates its physicochemical properties [2]. This compound is widely utilized in organic synthesis, primarily as a hydride-donor reducing agent in both ionic and radical-mediated transformations . It serves as a key intermediate in the preparation of silicon-based polymers, surface modification agents, and as a hydrogen source in radical chain reactions .

Why Generic Substitution of Tributylsilane (CAS 998-41-4) is Scientifically Unjustified


Direct substitution of tributylsilane with other in-class trialkylsilanes, such as triethylsilane or tripropylsilane, is not scientifically sound due to quantifiable differences in nucleophilic reactivity, steric profile, and physical handling properties [1]. Procurement decisions based solely on cost or structural similarity ignore the compound's distinct performance characteristics, which are critical for reaction optimization and safety compliance [2]. The following evidence establishes the measurable differentiation that mandates product-specific selection.

Quantitative Evidence Guide for Tributylsilane (998-41-4) Differentiation


Comparative Nucleophilicity: Mayr's Reactivity Parameters

Tributylsilane exhibits a significantly higher nucleophilicity parameter (N) compared to its closest liquid-phase analog, triethylsilane, as quantified by the Mayr reactivity scale in dichloromethane [1]. The N parameter of 3.99 for tributylsilane indicates a faster rate of hydride transfer to a reference electrophile than that of triethylsilane (N = 3.58) [2]. This difference is also observed relative to tripropylsilane (N = 3.67) [3].

Physical Organic Chemistry Reactivity Quantification Hydride Donor

Enhanced Handling Safety Profile: Flash Point and Volatility Comparison

Tributylsilane possesses a substantially higher flash point and lower volatility compared to the commonly used alternative, triethylsilane, which directly impacts its safe handling and storage requirements [1]. The flash point of tributylsilane is 83°C, classifying it as a combustible liquid, whereas triethylsilane's flash point of -3°C designates it as a highly flammable liquid . Correspondingly, the boiling point of tributylsilane is 225-226°C (at 755 mmHg), significantly higher than that of triethylsilane (107-108°C) [2][3].

Process Safety Industrial Handling Physical Properties

Improved Environmental Profile: Comparison with Tributyltin Hydride

In radical-mediated reductions, tributylsilane serves as a less toxic alternative to the widely used but environmentally hazardous tributyltin hydride . While quantitative toxicity data (e.g., LD50) for tributylsilane is limited, it is consistently reported to have a much better safety and environmental profile compared to tin hydrides . This is a critical differentiator for laboratories and manufacturers aiming to minimize toxic waste streams and adhere to stricter environmental regulations [1].

Radical Chemistry Green Chemistry Toxicity

Differentiation in Steric Bulk: Impact on Selectivity

The presence of three n-butyl groups in tributylsilane imparts greater steric hindrance compared to smaller alkylsilanes like triethylsilane or tripropylsilane . While direct quantitative selectivity data comparing tributylsilane to its analogs in a specific reduction reaction is not available in the current search results, the principle that increased steric bulk can lead to higher selectivity in hydride transfer reactions is a well-established class-level inference in organosilicon chemistry [1]. This suggests that tributylsilane may be the preferred reagent for transformations involving sterically demanding substrates or for achieving regioselective reductions.

Steric Hindrance Selective Reduction Organic Synthesis

Validated Application Scenarios for Tributylsilane (998-41-4) Based on Differential Evidence


Precise Control of Hydrosilylation Reaction Kinetics

Researchers performing hydrosilylation of alkenes or alkynes can leverage the quantifiably higher nucleophilicity of tributylsilane (N = 3.99) over triethylsilane (N = 3.58) to achieve faster reaction rates under identical conditions [1]. This differentiation is critical for optimizing catalyst turnover frequencies and reducing overall process time in both academic and industrial settings.

Large-Scale Radical Reduction with Improved Safety Compliance

Industrial and pilot-plant operations requiring a radical hydrogen-atom donor should select tributylsilane over tributyltin hydride due to its superior safety and environmental profile . The higher flash point (83°C) and lower volatility of tributylsilane, compared to triethylsilane, further mitigate fire and explosion hazards during bulk handling and storage, simplifying compliance with occupational safety regulations [2].

Synthesis of Sterically Shielded Organosilicon Polymers and Intermediates

The significant steric bulk of tributylsilane, derived from its three n-butyl groups, makes it a preferred precursor for synthesizing silicon-based polymers and surface modifiers that require enhanced hydrolytic stability or specific steric environments . While the comparator data is qualitative, this class-level inference guides procurement for applications in flexible electronics and advanced coatings where smaller silanes may lead to undesirable cross-linking or reduced material performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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